![molecular formula C7H14Cl2O5S2 B1365773 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol CAS No. 67006-35-3](/img/structure/B1365773.png)
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol
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Description
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H14Cl2O5S2 and a molecular weight of 313.22 . It is also known by its CAS number 67006-35-3 .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 612.3±55.0 °C and its density is predicted to be 1.514±0.06 g/cm3 . The compound is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Fluorescence Quenching in Alcoholic Media
A study by Hunt & Alder (1999) explored the use of bis(2-chloroethyl)sulfide for quenching the fluorescence of sodium fluorescein and fluorescein mercury(II) acetate in alcoholic media. This research indicates potential applications in fluorescence spectrometry.
DNA Damage and Antineoplastic Properties
Research by Penketh et al. (2000) compared 1,2-bis(sulfonyl)hydrazine derivatives with chloroethylnitrosoureas in terms of their capacity to cause DNA damage. This study highlighted the potential for these compounds in cancer chemotherapy.
Structural and Spectroscopic Investigation of Schiff Base Derivatives
A study by Khalid et al. (2018) focused on the structural and spectroscopic properties of Schiff base derivatives, including 1,3-bis[(E)-(4-chlorobenzylidene)amino] propan-2-ol. The research delved into their equilibrium structure and electronic properties.
Synthesis of Flexible Ligands
Potapov et al. (2007) investigated the synthesis of flexible ligands like 1,3-bis(pyrazol-1-yl)propanes, which were prepared involving reactions with bis(2-chloroethyl)amine hydrochloride. This research, available in the European Journal of Organic Chemistry, provides insight into new methods of ligand synthesis.
Hydrolysis of Sesquimustards
A study by Quintin et al. (2003) on the hydrolysis of sesquimustards, including 1,3-bis(2-chloroethylthio) propane, reveals the formation of stable cyclic sulfonium ions. These findings have implications for chemical weapons treaty verification.
Synthesis and Evaluation of Tris(sulfonyl)hydrazines
Research by Shyam et al. (1990) synthesized and evaluated tris(sulfonyl)hydrazines for their antineoplastic and trypanocidal activities, demonstrating potential for chemotherapy applications.
properties
IUPAC Name |
1,3-bis(2-chloroethylsulfonyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2O5S2/c8-1-3-15(11,12)5-7(10)6-16(13,14)4-2-9/h7,10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQDAWNHLUKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67006-35-3 |
Source
|
Record name | 1,3-Bis[(2-chloroethyl)sulfonyl]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67006-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,3-bis[(2-chloroethyl)sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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